molecular formula C11H14ClN3O2 B2567106 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide CAS No. 2411256-08-9

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide

Cat. No. B2567106
CAS RN: 2411256-08-9
M. Wt: 255.7
InChI Key: MMIYKTXAJZTJLN-UHFFFAOYSA-N
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Description

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA belongs to the class of pyridine carboxamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been found to act as a selective inhibitor of the dopamine transporter (DAT). This makes it a useful tool for studying the role of DAT in various brain functions such as reward, motivation, and addiction. In pharmacology, 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been studied for its potential as a therapeutic agent for various disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse. In medicinal chemistry, 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been used as a lead compound for developing novel DAT inhibitors with improved pharmacological properties.

Mechanism of Action

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide acts as a selective inhibitor of DAT by binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft and enhances dopaminergic neurotransmission. 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been found to exhibit high selectivity for DAT over other monoamine transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide inhibits DAT with high potency and selectivity. In vivo studies have shown that 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide increases extracellular dopamine levels in the striatum and enhances locomotor activity in rodents. 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has also been found to increase dopamine release in the prefrontal cortex and improve cognitive function in rats. However, 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been found to have limited effects on other monoamine systems such as the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has several advantages as a research tool. It is a selective inhibitor of DAT and has high potency and selectivity. 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has been extensively studied and its pharmacological properties are well characterized. However, 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has some limitations as a research tool. It has limited effects on other monoamine systems and may not accurately reflect the effects of other DAT inhibitors. 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide has also been found to have low water solubility, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide. One direction is to develop novel DAT inhibitors based on the structure of 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide with improved pharmacological properties such as increased water solubility and selectivity for DAT over other monoamine transporters. Another direction is to study the effects of 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide on other neurotransmitter systems such as the serotonin and norepinephrine systems. Further research is also needed to elucidate the precise mechanisms of action of 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide and its potential therapeutic applications for various disorders.

Synthesis Methods

The synthesis of 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide involves the reaction between 5-amino-N,N-dimethylpyridine-2-carboxamide and 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The yield of 5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratios.

properties

IUPAC Name

5-(2-chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-7(12)10(16)14-8-4-5-9(13-6-8)11(17)15(2)3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIYKTXAJZTJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)C(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloropropanoylamino)-N,N-dimethylpyridine-2-carboxamide

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